molecular formula C20H20FN3OS B2880735 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide CAS No. 941926-12-1

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

Cat. No. B2880735
CAS RN: 941926-12-1
M. Wt: 369.46
InChI Key: MTMBSKJRXMPGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, also known as FLB 457, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of the dopamine D2 receptor, which plays an important role in the regulation of dopamine signaling in the brain.

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound and its derivatives have been explored for their potential in drug design, particularly as antagonists and inhibitors targeting specific receptors and enzymes. For instance, fluorinated derivatives of WAY 100635 were synthesized for evaluating their biological properties and potential application in imaging serotonin 5-HT1A receptors (Lixin Lang et al., 1999). These studies contribute to the development of diagnostic tools and therapeutic agents in neurology and psychiatry.

Antimicrobial and Antituberculosis Activity

Compounds derived from the base structure have shown promising results in combating microbial infections. A study by V. U. Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, highlighting their importance in addressing antibiotic resistance and providing new avenues for tuberculosis treatment (Jeankumar et al., 2013).

Cancer Research

Research into fluorobenzo[b]pyran derivatives for their anti-lung cancer activity illustrates the potential of these compounds in oncology. The modification of the core structure to enhance anticancer properties against various cancer cell lines, as reported by A. G. Hammam et al. (2005), demonstrates the compound’s versatility in drug discovery for cancer treatment (Hammam et al., 2005).

Environmental and Material Science Applications

In addition to biomedical applications, derivatives of the compound have been investigated for environmental purposes. For example, the synthesis and utilization of magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent for the removal of heavy metals from industrial wastes illustrate the compound’s potential in environmental remediation (Kiomars Zargoosh et al., 2015).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c21-16-10-6-11-17-18(16)23-20(26-17)24(13-15-9-4-5-12-22-15)19(25)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBSKJRXMPGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide

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